molecular formula C5H3N5O2 B560701 7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine CAS No. 108800-64-2

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B560701
CAS No.: 108800-64-2
M. Wt: 165.112
InChI Key: JXHMQXLZGIONMK-UHFFFAOYSA-N
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Description

7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine is a useful research compound. Its molecular formula is C5H3N5O2 and its molecular weight is 165.112. The purity is usually 95%.
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Properties

IUPAC Name

7-nitro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2/c11-10(12)4-2-6-1-3-5(4)8-9-7-3/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHMQXLZGIONMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitro-1H-triazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1H-triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry and materials science. The triazolopyridine core is found in several pharmacologically active agents, highlighting its importance as a privileged scaffold in drug discovery.[1] The introduction of a nitro group to this framework significantly influences its electronic properties and reactivity, opening avenues for diverse chemical transformations and biological applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Nitro-1H-triazolo[4,5-c]pyridine, offering valuable insights for researchers in the field.

Physicochemical Properties

The physicochemical properties of 7-Nitro-1H-triazolo[4,5-c]pyridine are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, we can infer certain characteristics based on its structural components and available data for related triazolopyridine analogs.

Table 1: Physicochemical Properties of Triazolopyridine Derivatives

PropertyValue (for related compounds)Significance in Drug Development
Molecular Weight 120.11 g/mol (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Melting Point 207-208 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2][3]Indicator of purity and stability.
Boiling Point 230 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[3]Relevant for purification and processing.
Flash Point 93 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[3]Important for safety and handling procedures.
Appearance White to light yellow crystalline powder (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2]Basic physical characteristic.
Solubility Generally soluble in organic solvents.Affects formulation and bioavailability.

Spectroscopic Data:

  • ¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns can provide structural information. A mass spectrum for the parent compound, 1H-[4][5]Triazolo-(4,5-c)pyridine, is available and shows a molecular weight of 120.11 g/mol .[6]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (NO₂) would be observed around 1500-1560 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). Aromatic C-H and C=N stretching vibrations would also be present.

Synthesis of Triazolopyridine Scaffolds

The synthesis of triazolopyridine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted pyridine precursors.

Illustrative Synthetic Workflow: A General Approach

The following represents a generalized, plausible synthetic pathway for a triazolopyridine core, which could be adapted for the synthesis of the 7-nitro derivative.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Final Product A Substituted Pyridine C Nitrated Pyridine Precursor A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E Cyclization C->E D Azide Source (e.g., Sodium Azide) D->E F 7-Nitro-1H-triazolo[4,5-C]pyridine E->F

Caption: Generalized synthetic workflow for 7-Nitro-1H-triazolo[4,5-C]pyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on established organic synthesis principles for related heterocyclic systems.

  • Nitration of a Pyridine Precursor:

    • Dissolve the starting pyridine derivative in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the mixture in an ice bath.

    • Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

    • Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC).

    • Quench the reaction by carefully pouring it onto ice, followed by neutralization.

    • Extract the nitrated pyridine product with an organic solvent and purify (e.g., by column chromatography).

  • Formation of the Triazole Ring:

    • The nitrated pyridine precursor, often an amino- or halo-substituted derivative, is reacted with a source of azide.

    • For instance, a diaminopyridine can be diazotized and then cyclized.

    • Alternatively, a halopyridine can undergo nucleophilic substitution with sodium azide, followed by cyclization.

    • The reaction conditions (solvent, temperature) are critical and need to be optimized for the specific substrate.

    • The final product, 7-Nitro-1H-triazolo[4,5-c]pyridine, is then isolated and purified.

Causality in Experimental Choices:

  • The use of a strong acid mixture for nitration is essential to generate the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.

  • Low temperatures during nitration are crucial to control the exothermic reaction and prevent over-nitration or side reactions.

  • The choice of the azide source and reaction conditions for triazole formation depends on the nature of the substituent on the pyridine ring that will be displaced or involved in the cyclization.

Chemical Reactivity and Mechanistic Insights

The reactivity of 7-Nitro-1H-triazolo[4,5-c]pyridine is governed by the interplay of the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the triazole moiety.

Key Reaction Pathways

Reactivity_Diagram cluster_reduction Reduction of Nitro Group cluster_substitution Nucleophilic Aromatic Substitution cluster_alkylation N-Alkylation A 7-Nitro-1H-triazolo[4,5-C]pyridine B 7-Amino-1H-triazolo[4,5-C]pyridine A->B Reducing Agents (e.g., SnCl₂/HCl, H₂/Pd-C) C Substituted Triazolopyridine A->C Nucleophiles (e.g., RO⁻, RNH₂) D N-Alkylated Product A->D Alkyl Halides, Base

Caption: Key reaction pathways for 7-Nitro-1H-triazolo[4,5-C]pyridine.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents. This transformation is pivotal as the resulting amino-triazolopyridine is a versatile intermediate for further functionalization, such as in the synthesis of novel bioactive molecules.

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. This allows for the displacement of suitable leaving groups on the ring by various nucleophiles, enabling the introduction of a wide range of substituents.

  • N-Alkylation: The triazole ring contains nitrogen atoms that can be alkylated using alkyl halides in the presence of a base. This modification can be used to modulate the compound's solubility, lipophilicity, and biological activity.

Applications in Drug Development and Materials Science

The triazolopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7]

Potential Therapeutic Applications:

  • Kinase Inhibitors: Many heterocyclic compounds, including those with pyridine and triazole motifs, are known to act as kinase inhibitors, which are crucial in cancer therapy.[8] The 7-nitro derivative could serve as a starting point for the design of novel kinase inhibitors.

  • Anticancer Agents: Triazole and pyridine derivatives have been investigated for their anticancer properties.[7][9] The introduction of a nitro group can enhance this activity or provide a handle for further derivatization to improve potency and selectivity.

  • Antimicrobial Agents: The fusion of triazole and pyridine rings has been explored for the development of new antibacterial and antifungal agents.[10]

Materials Science Applications:

  • Organic Sensitizers for Solar Cells: Certain triazolopyridine derivatives have been utilized as organic sensitizers in high-performance solar cells.[11] The electronic properties imparted by the nitro group could be beneficial in this context.

  • Ligands in Coordination Chemistry: The nitrogen atoms in the triazolopyridine core can act as ligands, forming stable complexes with metal ions. These complexes can have applications in catalysis and the development of new materials with unique electronic and optical properties.[2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Nitro-1H-triazolo[4,5-c]pyridine is not provided in the search results, general precautions for handling nitroaromatic and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]

Hazard Identification (General for Related Compounds):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[13]

  • May cause irritation to the skin, eyes, and respiratory tract.[5][14]

Conclusion

7-Nitro-1H-triazolo[4,5-c]pyridine is a compound with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The reactivity of this molecule, particularly the versatile nitro group and the activated pyridine ring, offers numerous opportunities for derivatization to generate libraries of novel compounds for biological screening and materials development. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, June 14). Retrieved from [Link]

  • 7-nitro-1-(2-(3-piperidyl)ethyl)triazolo(4,5-c)pyridine - PubChemLite. (n.d.). Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC. Retrieved from [Link]

  • 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.). NIH. Retrieved from [Link]

  • Discovery of[4][13]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23). MDPI. Retrieved from [Link]

  • Triazolopyridine | C18H15FN4O | CID 5289514 - PubChem. (n.d.). NIH. Retrieved from [Link]

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017, September 29). PubMed. Retrieved from [Link]

  • Cas 273-34-7,1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE | lookchem. (n.d.). Retrieved from [Link]

  • 1H,7H-(1,2,4)triazolo(1,5-a)pyrimidin-7-one - PubChem. (n.d.). Retrieved from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]

  • Discovery of[4][5]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). NIH. Retrieved from [Link]

  • 1H-[1.2.3]Triazolo-(4,5-c)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

synthesis and functionalization of 7-Nitro-1H-triazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Functionalization of 7-Nitro-1H-triazolo[4,5-C]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolopyridine Scaffold

In the landscape of medicinal chemistry, the triazolopyridine scaffold has emerged as a privileged heterocyclic system.[1] These fused bicyclic structures, which combine the chemical properties of both triazole and pyridine rings, are featured in a variety of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The inherent versatility of the triazolopyridine core allows for extensive chemical modification, enabling the fine-tuning of its interaction with biological targets and making it a prime candidate for drug design and development.[1]

The specific isomer, 7-Nitro-1H-triazolo[4,5-c]pyridine, represents a particularly valuable synthetic intermediate. The presence of a nitro group, a powerful electron-withdrawing moiety, serves two critical purposes: it significantly modulates the electronic properties of the aromatic system and acts as a versatile chemical handle for a wide array of functionalization reactions. This guide provides a detailed exploration of the synthesis of this key intermediate and outlines robust protocols for its subsequent chemical derivatization, offering researchers a practical roadmap for creating novel compound libraries for screening and lead optimization.

Part 1: Synthesis of 7-Nitro-1H-triazolo[4,5-c]pyridine

The construction of the 7-Nitro-1H-triazolo[4,5-c]pyridine core is a multi-step process that requires careful control of reaction conditions. The most logical and validated synthetic strategy involves the formation of a key precursor, 5-nitropyridine-3,4-diamine, followed by diazotization and intramolecular cyclization to form the fused triazole ring.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Cyclization A 4-Aminopyridine B 3-Amino-4-nitropyridine A->B H₂SO₄, HNO₃ C 3-Amino-4-nitropyridine D Pyridine-3,4-diamine C->D e.g., H₂/Pd-C E Pyridine-3,4-diamine F 5-Nitropyridine-3,4-diamine E->F H₂SO₄, HNO₃ G 5-Nitropyridine-3,4-diamine H 7-Nitro-1H-triazolo[4,5-c]pyridine G->H NaNO₂, HCl

Caption: Proposed synthetic pathway for 7-Nitro-1H-triazolo[4,5-c]pyridine.

Protocol 1: Synthesis of 3-Amino-4-nitropyridine

This initial step involves the electrophilic aromatic substitution (nitration) of 4-aminopyridine. The amino group is a strong activating group that directs the incoming nitro group to the ortho position (C3).[4] The use of a strong acidic medium is necessary to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials and Reagents:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Ammonia solution (for neutralization)

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 4-aminopyridine (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material) while cooling in an ice bath to maintain a temperature below 10 °C.

  • Nitration: While vigorously stirring and maintaining the temperature between 0-10 °C, add fuming nitric acid (1.0 eq) dropwise to the solution. The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 5 hours.

  • Heating: Remove the ice bath, allow the mixture to warm to room temperature, and then heat it to 90°C for 3 hours.

  • Work-up: After cooling the reaction mixture back to room temperature, slowly and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution to a pH of 7 by the slow addition of a concentrated ammonia solution. A yellow precipitate will form.

  • Isolation & Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water and dry it under reduced pressure to yield 3-amino-4-nitropyridine.[4]

Protocol 2: Synthesis of Pyridine-3,4-diamine (Reduction)

The nitro group of 3-amino-4-nitropyridine is reduced to an amino group to form the key diamine precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

  • 3-Amino-4-nitropyridine

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite™

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-amino-4-nitropyridine (1.0 eq) in methanol or ethanol, add Pd/C (5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite™ to remove the palladium catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain pyridine-3,4-diamine, which can be used in the next step, often without further purification.

Protocol 3: Synthesis of 5-Nitropyridine-3,4-diamine

The nitration of pyridine-3,4-diamine requires careful control of conditions to achieve selective mononitration. Both amino groups are activating, but nitration is expected to occur at the position para to one amino group and ortho to the other (C5).

Materials and Reagents:

  • Pyridine-3,4-diamine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃) or Concentrated Nitric Acid (HNO₃, 70%)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve pyridine-3,4-diamine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Add potassium nitrate (1.05 eq) portion-wise, or concentrated nitric acid dropwise, while maintaining the temperature below 5 °C.

  • Reaction Progression: Stir the reaction at 0-5 °C for several hours until TLC analysis indicates completion.

  • Work-up and Isolation: Follow the same work-up and neutralization procedure as described in Protocol 1 to isolate the product, 5-nitropyridine-3,4-diamine.

Protocol 4: Diazotization and Intramolecular Cyclization

The final step involves the formation of the triazole ring. One of the two adjacent amino groups is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This highly reactive intermediate is immediately trapped by the neighboring amino group, leading to cyclization and formation of the fused aromatic system.[6]

Materials and Reagents:

  • 5-Nitropyridine-3,4-diamine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-nitropyridine-3,4-diamine (1.0 eq) in an aqueous solution of HCl or H₂SO₄, cooling the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization/Cyclization: Prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred diamine solution, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Isolation: The product may precipitate from the reaction mixture. If not, carefully neutralize the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 7-Nitro-1H-triazolo[4,5-c]pyridine.

Parameter Protocol 1 Protocol 2 Protocol 3 Protocol 4
Key Reagents H₂SO₄, fuming HNO₃H₂, Pd/CH₂SO₄, KNO₃NaNO₂, HCl
Solvent Sulfuric AcidMethanol/EthanolSulfuric AcidAqueous Acid
Temperature 0-10 °C, then 90 °CRoom Temperature0-5 °C0-5 °C
Reaction Time ~8 hoursVaries (TLC)Varies (TLC)1-2 hours
Work-up Ice quench, NH₃ neut.FiltrationIce quench, base neut.Neutralization/Filtration

Table 1: Summary of Reaction Conditions for the Synthesis Pathway.

Part 2: Functionalization of 7-Nitro-1H-triazolo[4,5-c]pyridine

The synthesized 7-Nitro-1H-triazolo[4,5-c]pyridine is a versatile platform for generating diverse molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the powerful nitro group, makes it highly susceptible to a range of chemical transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

The most powerful strategy for functionalizing this scaffold is through nucleophilic aromatic substitution (SNAr). The nitro group at the 7-position is an excellent leaving group and strongly activates the ring for nucleophilic attack.[7][8] The pyridine nitrogen further activates positions C5 and C7 (para and ortho, respectively) towards nucleophilic attack.[9][10]

Caption: General mechanism for SNAr at the C7 position.

General Protocol for SNAr:

  • Setup: Dissolve 7-Nitro-1H-triazolo[4,5-c]pyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile Addition: Add the desired nucleophile (1.1-2.0 eq). If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be required.

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C) and monitor by TLC.

  • Work-up: Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Nucleophile Type Example Reagent Resulting C7-Substituent
AminesPiperidine, Aniline-NR₂
AlkoxidesSodium Methoxide (NaOMe)-OCH₃
ThiolatesSodium Thiocresolate-S-Ar
AzidesSodium Azide (NaN₃)-N₃

Table 2: Examples of SNAr Functionalization.

B. Reduction of the Nitro Group and Subsequent Derivatization

The nitro group can be readily reduced to a primary amine, yielding 7-Amino-1H-triazolo[4,5-c]pyridine. This amine is a versatile functional handle for a host of subsequent reactions.

Protocol for Nitro Reduction:

  • Setup: Dissolve 7-Nitro-1H-triazolo[4,5-c]pyridine (1.0 eq) in a solvent mixture like ethanol/water.

  • Reduction: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) and heat the mixture.

  • Work-up: After cooling, neutralize the reaction mixture and extract the product. Purify as necessary.

The resulting 7-amino derivative can be further modified via:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sandmeyer Reactions: Conversion of the amine to a diazonium salt, which can then be displaced by various groups (e.g., -OH, -Cl, -Br, -CN, -F).

C. N-Functionalization of the Triazole Ring

The acidic N-H proton on the triazole ring can be deprotonated with a base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 or N2 position.[11]

General Protocol for N-Alkylation:

  • Deprotonation: Suspend 7-Nitro-1H-triazolo[4,5-c]pyridine (1.0 eq) in a solvent like DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and stir until deprotonation is complete.

  • Alkylation: Add an electrophile (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) and stir at room temperature or with gentle heating.

  • Work-up & Purification: Quench the reaction with water, extract the product, and purify by chromatography to separate potential N1/N2 isomers.

Conclusion

7-Nitro-1H-triazolo[4,5-c]pyridine is a high-value synthetic building block that provides access to a rich chemical space of novel heterocyclic compounds. The synthetic protocols outlined in this guide are based on established and reliable chemical transformations. Furthermore, the functionalization strategies—primarily leveraging the reactivity of the nitro group through SNAr and reduction—offer a robust and flexible platform for creating diverse libraries of triazolopyridine derivatives. These compounds hold significant potential for applications in drug discovery and materials science, making the methodologies described herein essential for researchers in the field.

References

  • Zhao, J., Geng, R., Xu, Z., et al. (2023). Triazolopyridines: Advances in Synthesis and Applications.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105231. Available at: [Link]

  • Anonymous. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of Chemical Research. Available at: [Link]

  • Anonymous. (2020). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. PubMed. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Henkel, S., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents (US4952697A).
  • Anonymous. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Anonymous. (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]

  • Anonymous. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health (PMC). Available at: [Link]

  • Anonymous. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents (CN104447522A).
  • LibreTexts Chemistry. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Anonymous. (1974). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Anonymous. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • PubChemLite. 7-nitro-1-(2-(3-piperidyl)ethyl)triazolo(4,5-c)pyridine. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Anonymous. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Anonymous. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Anonymous. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Institutes of Health (PMC). Available at: [Link]

  • Anonymous. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Publishing. Available at: [Link]

  • Anonymous. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. National Institutes of Health (PMC). Available at: [Link]

  • Anonymous. (2024). Synthesis of Tricyclic Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. Available at: [Link]

  • Anonymous. (2024). 2H-Thiazolo[4,5-d][1][2][4]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development. However, its synthesis involves energetic intermediates and highly exothermic reactions, presenting significant challenges when transitioning from bench-scale to pilot or manufacturing scale. The combination of a triazole ring and a nitro group classifies the target molecule as an energetic material, demanding rigorous safety protocols and precise process control.[1][2][3]

This guide is structured to provide practical, experience-driven advice to researchers and process chemists. We will address common pitfalls, troubleshoot complex issues, and answer frequently asked questions, ensuring that your scale-up process is safe, efficient, and reproducible.

Part 1: Critical Safety Briefing (Mandatory Read)

Safety is the paramount consideration for this synthesis. The process involves two primary hazards: the use of azides for the triazole ring formation and the management of a highly exothermic nitration step. Failure to respect these hazards can lead to catastrophic failure.

Hazard 1: Azide Chemistry

The synthesis of the triazolo[4,5-c]pyridine core often originates from precursors requiring azide chemistry. Inorganic azides like sodium azide are acutely toxic.[4][5] More critically, they can form highly explosive and shock-sensitive heavy metal azides.[1][6]

Key Safety Protocols for Handling Azides:

  • No Metal Contact: NEVER use metal spatulas, needles, or stir bars when handling azide reagents or reaction mixtures.[1][7] Trace amounts of heavy metals (e.g., copper, lead, brass) can form dangerously unstable azide salts.[6] Use Teflon, glass, or ceramic equipment.

  • Avoid Halogenated Solvents: Do not use solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[1][7]

  • Acid Incompatibility: Contact with acids will protonate the azide anion to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][4][7] All azide waste streams must be kept separate from acidic waste.[1]

  • Quenching and Disposal: Never dispose of unreacted azides down the drain.[6] All azide-containing waste must be quenched (e.g., with nitrous acid) before disposal through a certified chemical waste program.[6]

Hazard 2: Exothermic Nitration

Nitration is a notoriously exothermic reaction.[8] On a large scale, the high surface-area-to-volume ratio of lab flasks is lost, making heat dissipation a critical challenge. Inadequate temperature control can lead to a thermal runaway, side reactions, and potentially violent decomposition.[9][10]

Key Control Strategies for Scale-Up Nitration:

  • Temperature Monitoring: Maintain strict temperature control (typically 0–10 °C) using an efficient reactor cooling system. Multiple temperature probes are recommended for larger reactors to detect localized hot spots.

  • Controlled Addition: The nitrating mixture (e.g., HNO₃/H₂SO₄) must be added slowly and sub-surface to the substrate solution. The addition rate should be tied to the reactor's cooling capacity to prevent heat accumulation.

  • Vigorous Agitation: Inefficient stirring can create localized areas of high reactant concentration, leading to hot spots and an increased risk of runaway.[9] Ensure the mixing is sufficient to keep the reaction mass homogenous.

  • Consider Continuous Flow: For large-scale production, continuous flow nitration in a microreactor offers vastly superior heat transfer and a significantly smaller volume of reactive material at any given moment, dramatically improving the safety profile.[9][11]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, categorized by stage.

Stage 1: Nitration of 1H-Triazolo[4,5-C]pyridine

The core of the synthesis is the electrophilic nitration of the heterocyclic precursor.

Q1: My nitration reaction is showing low conversion and poor yield. What went wrong?

Answer: Low yield is a common issue that can stem from several factors.[9] Let's diagnose the potential causes:

  • Insufficiently Strong Nitrating Conditions: The triazolopyridine ring system is electron-deficient and can be deactivated towards electrophilic substitution. If your conversion is low, the nitrating agent may not be potent enough.

    • Solution: Ensure your sulfuric acid is concentrated (98%) and acts as a powerful dehydrating agent to generate the necessary nitronium ion (NO₂⁺). Check the concentration and purity of your nitric acid. For highly deactivated substrates, a slight excess of the nitrating agent may be required, but this must be balanced against the risk of side reactions.[9]

  • Reaction Temperature Too Low: While crucial for safety, an excessively low temperature can slow the reaction to a crawl.

    • Solution: Carefully monitor the reaction progress via TLC or HPLC. If conversion has stalled, consider allowing the temperature to rise by a few degrees (e.g., from 0-5 °C to 5-10 °C) after the initial exotherm from addition has subsided. This must be done with extreme caution.

  • Product Loss During Work-up: The product might be more soluble in the acidic aqueous phase than anticipated, or it may be lost during neutralization and extraction.

    • Solution: Review your work-up protocol. Ensure the pH is carefully adjusted during neutralization. Instead of relying solely on precipitation, perform a thorough liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to recover all dissolved product.[12]

Q2: I'm observing significant formation of byproducts, including what appears to be a di-nitro compound. How can I improve selectivity?

Answer: The formation of byproducts, particularly from over-nitration, is a direct consequence of the reaction conditions being too harsh for the substrate.[9]

  • Molar Ratio of Reactants: Using a large excess of the nitrating agent is a primary driver for polynitration.[9]

    • Solution: Carefully control the stoichiometry. Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents). A precise charge of the limiting reagent is critical on scale.

  • Temperature Spikes: Localized hot spots or a general loss of temperature control can dramatically increase the rate of side reactions.

    • Solution: Re-evaluate your cooling efficiency and agitation. Slowing the addition rate of the nitrating mixture is the most direct way to prevent temperature spikes.

  • Substrate Reactivity: If the parent triazolopyridine has any electron-donating groups, it will be more susceptible to polynitration.

    • Solution: For activated substrates, milder reaction conditions are necessary. This could involve using a lower temperature or a less aggressive nitrating system.


}

Figure 1. Decision tree for troubleshooting low nitration yield.

Stage 2: Work-up and Purification

Isolating the final product in high purity is essential.

Q3: During quenching, my product oiled out instead of precipitating as a solid. How should I proceed?

Answer: Oiling out is common when the melting point of the crude product is below the temperature of the quench mixture, or when impurities are acting as a eutectic.

  • Immediate Action: Do not attempt to filter an oil. The best course of action is to switch to a liquid-liquid extraction.[12] Transfer the entire quench mixture to a large separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). The product will be drawn into the organic layer.

  • Preventative Measures:

    • Modify Quench: You can try quenching into a larger volume of ice water to ensure the temperature stays as low as possible.

    • "Anti-Solvent" Addition: Sometimes, slowly adding a non-polar solvent like hexanes to the dried organic solution post-extraction can induce precipitation of the polar product.

    • Purification Strategy: If the product is consistently an oil, the primary purification method will likely be column chromatography on silica gel rather than recrystallization.

Q4: My final product has a dark color and fails purity analysis, even after recrystallization. What are the likely impurities?

Answer: Dark coloration often points to residual acidic impurities or degradation products.

  • Residual Acids: Traces of nitric or sulfuric acid can char the product upon heating or storage.[12]

    • Solution: Ensure the work-up includes a thorough wash with a mild base like sodium bicarbonate solution to neutralize and remove all residual acids.[12] Wash with brine to break any emulsions and dry the organic layer completely with an agent like sodium sulfate before concentrating.

  • Nitrophenolic Byproducts: If any phenolic impurities were present in the starting material, they would be nitrated to form highly colored nitrophenols.

    • Solution: These acidic byproducts can be effectively removed by the basic wash, as they are converted into their water-soluble sodium salts.[12]

  • Thermal Degradation: The 7-Nitro-1H-triazolo[4,5-C]pyridine molecule contains thermally sensitive functional groups.[13][14][15]

    • Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with controlled temperature and vacuum. For recrystallization, choose a solvent system that allows dissolution at a moderate temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to control during scale-up of the nitration step?

Answer: For a safe and reproducible scale-up, you must focus on the following CPPs:

Parameter Importance Typical Range/Control
Temperature Critical for safety and selectivity. Prevents thermal runaway and byproduct formation.0–10 °C during addition.
Addition Rate Directly impacts heat generation. Must not exceed the reactor's cooling capacity.Titrated against temperature; if T rises, stop addition.
Agitation Speed Ensures thermal and concentration homogeneity, preventing hot spots.Must be sufficient to see a vortex and ensure rapid mixing.
Reagent Stoichiometry Controls reaction selectivity and minimizes excess hazardous reagents.1.05–1.1 equivalents of HNO₃.
Quench Temperature Affects product morphology (solid vs. oil) and isolation efficiency.Maintain < 10 °C by quenching onto a large volume of ice.

Q2: My process involves an azide-based precursor. Are there any safer, alternative routes to the triazole ring?

Answer: Yes, while azide chemistry is common, concerns over its safety have driven research into alternatives, especially for large-scale synthesis. One notable approach is the diazotization of an ortho-diamine precursor. For example, a suitably substituted 3,4-diaminopyridine could be treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form the fused triazole ring system.[16][17] This route avoids the use of azide reagents, though it requires careful control of the diazotization reaction, which can also be exothermic and generate gaseous byproducts.

Q3: Can I perform this synthesis in a continuous flow reactor? What are the advantages?

Answer: Absolutely. Converting this synthesis, particularly the nitration step, to a continuous flow process is highly recommended for scale-up. The advantages are significant:

  • Enhanced Safety: The reaction occurs within a small-volume reactor coil, meaning only a tiny amount of the energetic material is present at any time, virtually eliminating the risk of a large-scale thermal runaway.[9][10]

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous removal of the heat generated by the nitration, enabling precise temperature control.[9]

  • Improved Yield & Purity: The precise control over temperature, residence time, and stoichiometry in a flow system often leads to cleaner reactions with fewer byproducts.

  • Scalability: Scaling up is achieved by simply running the flow reactor for a longer duration ("scaling out") rather than moving to a larger, more dangerous batch reactor.


}

Figure 2. Comparison of batch vs. continuous flow workflows for nitration.

References

  • Essential Safety and Logistical Information for Handling Azides. Benchchem.
  • Safe Handling of Azides. University of Pittsburgh.
  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center.
  • Information on Azide Compounds. Stanford Environmental Health & Safety.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Structural Chemistry.
  • 7-nitro-1h-[1][4][6]triazolo[4,5-c]pyridine. Guidechem. Available from:

  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • CHAPTER 12: Nitration Reactions. The Royal Society of Chemistry.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T.Baker.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.
  • NITRATION. National Institute of Technology, Tiruchirappalli.
  • SAFETY DATA SHEET - Pyridine. Sigma-Aldrich.
  • Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. Journal of Thermal Analysis and Calorimetry.
  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][4][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances. Available from:

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
  • 7-nitro-1h-[1][4][6]triazolo[4,5-c]pyridine. Echemi. Available from:

  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate.

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Technical Support Center: Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this specific synthesis. Our goal is to provide actionable, in-depth solutions grounded in established chemical principles to help you optimize your reaction outcomes and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Nitro-1H-triazolo[4,5-C]pyridine?

A1: The predominant and most direct route involves a two-step, one-pot process starting from a highly activated pyridine ring. The synthesis commences with the nucleophilic aromatic substitution (SNAr) of a labile leaving group (typically a halide) on a dinitropyridine derivative, followed by an intramolecular cyclization to form the fused triazole ring.[1][2] The electron-withdrawing nature of the two nitro groups is critical as it sufficiently activates the pyridine ring towards nucleophilic attack, a necessary feature for this class of reaction.[2][3]

Q2: Why is temperature control so critical during the initial addition of hydrazine?

A2: Hydrazine is a potent nucleophile and a reducing agent. The initial SNAr reaction is highly exothermic. Without strict temperature control (typically 0-5 °C), runaway reactions can occur. More importantly, elevated temperatures can promote undesirable side reactions, such as the reduction of the nitro groups by hydrazine, leading to a complex mixture of impurities that are difficult to separate.[4][5]

Q3: What are the key analytical techniques to confirm the structure and purity of the final product?

A3: A multi-technique approach is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: Provides primary structural confirmation and information on the purity. The proton NMR should show characteristic signals for the pyridine ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution MS (HRMS) is recommended for unambiguous elemental composition.

  • FTIR Spectroscopy: Useful for identifying key functional groups, particularly the N-H of the triazole ring and the strong asymmetric and symmetric stretches of the nitro (-NO₂) group.[6][7]

  • HPLC/UPLC: The primary method for assessing purity. A well-developed method can separate the target compound from starting materials and key impurities, allowing for accurate quantification.

Q4: Are there any major safety concerns I should be aware of?

A4: Yes.

  • Hydrazine: Hydrazine and its hydrates are toxic and potentially carcinogenic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitroaromatic Compounds: The product, 7-Nitro-1H-triazolo[4,5-C]pyridine, is a nitroaromatic compound. This class of compounds can be thermally sensitive and potentially explosive, especially in a dry state.[8] Always handle with care, avoid grinding the dry solid, and consider storing it wetted with a solvent if necessary for long-term storage.

  • Reaction Exotherm: As mentioned, the reaction can be highly exothermic. Use an ice bath for temperature control and add reagents slowly.

Troubleshooting Guide

This section addresses specific experimental issues. The flowchart below provides a general diagnostic workflow, with detailed explanations for each problem following.

Troubleshooting Workflow Diagram

G cluster_start cluster_problems cluster_causes cluster_solutions start Analysis of Crude Product p1 Low Yield p2 Multiple Spots on TLC / Peaks in HPLC p3 Incorrect Mass Spec Data p4 Product is Dark/Tarry c1 Incomplete Reaction p1->c1 Probable Cause c2 Side Reactions / Impurity Formation p2->c2 Probable Cause p3->c2 Probable Cause c3 Degradation p4->c3 Probable Cause s1 Verify Starting Materials Extend Reaction Time/Temp c1->s1 Solution s2 Strict Temp Control Optimize Stoichiometry c2->s2 Solution s3 Purification (Recrystallization/Chroma.) Modify Workup c2->s3 Solution s4 Use Inert Atmosphere Lower Reaction Temp c3->s4 Solution

Caption: A troubleshooting decision tree for synthesis issues.

Problem 1: Low or No Yield of Desired Product

Symptom: After the reaction and workup, very little solid product is isolated. TLC or LC-MS analysis of the crude mixture shows predominantly starting material.

Probable Cause:

  • Incomplete Reaction: The reaction may not have gone to completion. The cyclization step to form the triazole ring can be slower than the initial substitution.

  • Poor Quality Starting Material: The 4-chloro-3,5-dinitropyridine starting material may have degraded (e.g., through hydrolysis).

Proposed Solutions:

  • Extend Reaction Time: After the initial exothermic addition of hydrazine is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for an extended period (2-16 hours) to ensure the intramolecular cyclization completes. Monitor by TLC or HPLC.

  • Verify Starting Material Purity: Confirm the purity of your 4-chloro-3,5-dinitropyridine by melting point and NMR before starting the reaction.

  • Optimize Solvent: Ensure the chosen solvent (e.g., ethanol, methanol) can dissolve the starting material and intermediates adequately.

Problem 2: Multiple Spots on TLC and Complex NMR Spectrum

Symptom: The crude product shows multiple spots on TLC, and the ¹H NMR spectrum is complex, with more peaks than expected for the product and residual solvent.

Probable Cause:

  • Formation of Side Products: This is the most common issue. Several impurities can form based on the reaction mechanism.

Key Potential Impurities and Their Causes:

Impurity Structure (Hypothesized)Probable CauseDiagnostic Signature (MS)
Intermediate A: 4-hydrazinyl-3,5-dinitropyridineIncomplete intramolecular cyclization.M+H peak corresponding to the addition of hydrazine and loss of HCl from starting material.
Impurity B: Amino-nitro-triazolopyridineOver-reduction of one nitro group by excess hydrazine or high temperatures.[4]M+H peak is 16 Da less than the product (loss of an oxygen atom).
Impurity C: Isomeric TriazolopyridinesWhile less common due to directing effects, alternative cyclization pathways can lead to isomers.[9]Same M+H as the product, but different retention time in HPLC and different NMR spectrum.
Proposed Solutions and Purification Protocols
  • Strict Temperature Control: Maintain a low temperature (0-5 °C) during hydrazine addition to minimize the reduction of nitro groups.

  • Stoichiometry Control: Use a slight excess, but not a large excess, of hydrazine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without promoting side reactions.

  • Purification Protocol - Recrystallization: This is the first line of defense.

    • Objective: To remove unreacted starting materials and the less polar over-reduced impurity (Impurity B).

    • Step-by-Step Protocol:

      • Dissolve the crude solid in a minimal amount of a hot polar solvent (e.g., acetic acid, ethanol, or a mixture).

      • If the solution is highly colored with tarry material, consider a hot filtration step.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the purified solid under vacuum.

  • Purification Protocol - Column Chromatography: If recrystallization fails to remove an impurity (especially an isomer), chromatography is necessary.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The highly polar nature of the triazolopyridine means a more polar eluent system will likely be required.

Problem 3: Product is a Dark, Oily, or Tarry Substance

Symptom: The isolated product is not a filterable solid but a dark, viscous oil or tar.

Probable Cause:

  • Degradation/Polymerization: This often occurs when the reaction temperature is too high or if the workup is performed under strongly acidic or basic conditions for prolonged periods. Nitroaromatic compounds can be susceptible to degradation.[8]

Proposed Solutions:

  • Lower Reaction Temperature: Run the entire reaction at a lower temperature, even if it requires a longer reaction time.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that lead to tar formation.

  • Modified Workup: After the reaction is complete, pour the mixture into ice water to precipitate the product quickly, minimizing its time in the reactive solution. Filter and wash thoroughly with water before proceeding with further purification.

Mechanistic Insight: Primary Reaction vs. Side Reactions

Understanding the reaction pathways is key to troubleshooting.

G SM 4-Chloro-3,5-dinitropyridine + Hydrazine IntA Intermediate A (Uncyclized Hydrazinyl-pyridine) SM->IntA SₙAr (Fast) ImpB Impurity B (Reduced Nitro Group) SM->ImpB Over-reduction (Side Reaction, High Temp) Product Desired Product (7-Nitro-1H-triazolo[4,5-C]pyridine) IntA->Product Intramolecular Cyclization (Slower, Desired) IntA->ImpB Over-reduction (Side Reaction, High Temp)

Caption: Reaction pathway for the synthesis and key side reactions.

This diagram illustrates that the desired pathway involves the formation of Intermediate A, which then cyclizes.[10][11] High temperatures or excess reagents can cause this intermediate or even the starting material to undergo reduction, leading to Impurity B. The key to a successful synthesis is to favor the intramolecular cyclization pathway over the competing side reactions.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available from: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
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  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available from: [Link]

  • Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. Available from: [Link]

  • Purification of heterocyclic organic nitrogen compounds. Google Patents.
  • 7-nitro-1-(2-(3-piperidyl)ethyl)triazolo(4,5-c)pyridine. PubChem. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link] 15.[9][12]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. NIH. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. Available from: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 7-Nitro-1H-triazolo[4,5-C]pyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Nitro-1H-triazolo[4,5-C]pyridine

7-Nitro-1H-triazolo[4,5-C]pyridine belongs to the broader family of triazolopyridines, a class of nitrogen-containing heterocyclic compounds.[1] These structures are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antifungal, antibacterial, and anticonvulsant properties.[2][3] The introduction of a nitro group is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a scaffold. The precise characterization of such molecules is paramount for drug discovery and development, with NMR and mass spectrometry being the cornerstone analytical techniques.

This guide will focus on the[2][4][5]triazolo[4,5-c]pyridine isomer.[1][6] The fusion of the triazole and pyridine rings, combined with the electron-withdrawing nitro group, creates a unique electronic environment that will be reflected in its spectroscopic signature.

Predicted Spectroscopic Data for 7-Nitro-1H-triazolo[4,5-C]pyridine

The following sections detail the anticipated NMR and mass spectrometry data for 7-Nitro-1H-triazolo[4,5-C]pyridine. These predictions are based on fundamental principles of spectroscopy and by drawing parallels with the known data of related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the protons on the pyridine ring. The powerful electron-withdrawing effect of the nitro group will significantly deshield the remaining protons, shifting their resonances downfield.

Expected Chemical Shifts (δ) in ppm (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-4~9.0 - 9.5Doublet~5-6 HzAdjacent to the nitro group and the fused triazole ring, leading to strong deshielding.
H-6~8.5 - 9.0Doublet~5-6 HzInfluenced by the electronegative nitrogen in the pyridine ring and the fused triazole.
NH>14.0Broad Singlet-The acidic proton of the triazole ring is expected to be highly deshielded and may exchange with residual water in the solvent.

Causality: The placement of the nitro group at position 7 will exert its strongest deshielding effect on the ortho proton (H-6) and a significant effect on the para proton (H-4). The fused triazole ring also contributes to the overall electron-deficient nature of the pyridine ring system.

Predicted ¹³C NMR Spectrum

The carbon NMR will reflect the electronic environment of the carbon atoms in the bicyclic system. The carbons attached to or near the nitro group and the nitrogen atoms will be significantly shifted downfield.

Expected Chemical Shifts (δ) in ppm (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Rationale
C-7>150Directly attached to the electron-withdrawing nitro group.
C-3a~145-150Bridgehead carbon of the fused system, influenced by multiple nitrogen atoms.
C-7a~140-145Bridgehead carbon adjacent to the nitro-substituted carbon.
C-4~120-125Influenced by the adjacent nitrogen and the distant nitro group.
C-6~115-120Influenced by the adjacent nitrogen and the ortho nitro group.

Note: These are estimations, and the actual values can be influenced by solvent and temperature. For comparison, the carbon signals in the parent 1H-1,2,3-triazolo[4,5-b]pyridine are found in a similar region.[7]

Predicted Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern, which are crucial for confirming the molecular formula.

Expected Mass Spectrometry Data (Electron Ionization - EI):

IonExpected m/zRationale
[M]⁺165.02Molecular ion peak corresponding to the molecular formula C₅H₃N₅O₂.
[M-NO₂]⁺119.03Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
[M-N₂]⁺137.03Loss of a nitrogen molecule from the triazole ring.

Trustworthiness: The accurate mass measurement from High-Resolution Mass Spectrometry (HRMS) would provide unambiguous confirmation of the elemental composition. For a related compound, 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, the HRMS data was critical for its characterization.[8]

Comparative Analysis with Related Triazolopyridines

To ground our predictions, we can compare them with the experimentally obtained data for other triazolopyridine isomers.

Table 1: Comparison of ¹H NMR Data for Various Triazolo-Heterocycles

CompoundH-signal (ppm)SolventReference
6-(trifluoromethyl)-[4][5][8]triazolo[4,3-a]pyridine9.19 (s), 8.26 (dd), 7.85 (d)CDCl₃[4]
2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one9.01 (s)DMSO-d₆[8]
1H-1,2,3-triazolo[4,5-b]pyridine~7.0-8.5 (multiplets)-[7]

The downfield shifts observed for protons in nitro-substituted and trifluoromethyl-substituted analogs support the prediction of highly deshielded protons in 7-Nitro-1H-triazolo[4,5-C]pyridine.

Table 2: Comparison of ¹³C NMR Data for Various Triazolo-Heterocycles

CompoundC-signal (ppm)SolventReference
6-(trifluoromethyl)-[4][5][8]triazolo[4,3-a]pyridine149.5, 146.5, 125.5 (q), 123.8 (q), 123.6, 117.3, 116.3 (q)DMSO-d₆[4]
2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one158.7, 155.6, 153.5, 150.9, 146.4, 144.5, 123.2, 111.9, 110.9DMSO-d₆[8]

The chemical shifts for the carbons in the nitrated triazolopyrimidine are significantly downfield, which is consistent with the predictions for the target molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar heterocyclic compounds and its high boiling point, which allows for variable temperature experiments if needed.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the proton signals and determine the multiplicities and coupling constants.

    • Assign the peaks based on chemical shift predictions, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation information for the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition (ESI-HRMS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive or negative ion mode.

    • Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak in the EI spectrum and analyze the major fragment ions.

    • For HRMS data, calculate the elemental composition from the accurate mass of the molecular ion to confirm the molecular formula.

Visualizing the Workflow and Structures

To aid in the conceptualization of the analytical process and the molecular structures, the following diagrams are provided.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine->Dissolution in Deuterated Solvent Mass Spectrometer Mass Spectrometer Synthesis of 7-Nitro-1H-triazolo[4,5-C]pyridine->Mass Spectrometer EI-MS & ESI-HRMS NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer ¹H & ¹³C NMR Data Processing & Interpretation Data Processing & Interpretation NMR Spectrometer->Data Processing & Interpretation Structural Confirmation Structural Confirmation Data Processing & Interpretation->Structural Confirmation Mass Spectrometer->Data Processing & Interpretation

Caption: Experimental workflow for the spectroscopic characterization of 7-Nitro-1H-triazolo[4,5-C]pyridine.

cluster_target Target Molecule cluster_comparator Comparator Molecule Target 7-Nitro-1H-triazolo[4,5-C]pyridine Target_img Target_img Comparator 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Comparator_img Comparator_img

Caption: Chemical structures of the target compound and a representative comparator.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for 7-Nitro-1H-triazolo[4,5-C]pyridine. By leveraging established spectroscopic principles and comparing with known data from structurally similar compounds, researchers are equipped with a strong foundational understanding for the characterization of this and related novel heterocyclic compounds. The provided protocols offer a standardized approach to data acquisition, ensuring robustness and reproducibility in experimental findings. As new experimental data for the title compound becomes available, this guide can serve as a valuable reference for validation and further research.

References

  • The[4][5][8]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from

  • The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Center for Biotechnology Information.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI.
  • 7-nitro-1h-[2][4][5]triazolo[4,5-c]pyridine. (n.d.). Echemi. Retrieved January 15, 2026, from

  • 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • 7-Chloro-2H-[2][4][5]triazolo[4,5-c]pyridine. (n.d.). Benchchem. Retrieved January 15, 2026, from

Sources

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